

Biological Activity of T4-ATA S-isomer: A Technical Overview

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Compound of Interest

Compound Name: T4-ATA (S-isomer)

Cat. No.: B2755891

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Introduction:

T4-ATA S-isomer is the stereochemically defined S-isomer of T4-ATA, which is recognized as an active form of the thyroid hormone thyroxine (T4).^{[1][2]} As a derivative of the primary hormone secreted by the thyroid gland, its biological activity is of significant interest in endocrinology and drug discovery. This technical guide provides a comprehensive overview of the available scientific information regarding the biological activity of T4-ATA S-isomer, with a focus on its chemical properties, mechanism of action, and relevant experimental context.

Chemical and Physical Properties

A clear understanding of the physicochemical characteristics of T4-ATA S-isomer is fundamental to interpreting its biological activity.

Property	Value	Source
Molecular Formula	C19H15I4NO6S	[3]
Molecular Weight	893.0 g/mol	[3]
IUPAC Name	(2S)-2-[(2-acetylsulfanylacetyl)amino]-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid	[3]
Synonyms	T4-ATA (S-isomer), (S)-T4-ATA, AKOS040744372, HY-114272A, CS-0081025	

Mechanism of Action and Biological Context

The biological effects of thyroid hormones are primarily mediated through their interaction with nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors. The two major isoforms, TR α and TR β , regulate gene expression in target tissues. T4 is generally considered a prohormone that is converted to the more potent 3,5,3'-triiodothyronine (T3) by deiodinase enzymes. T3 exhibits a significantly higher binding affinity for TRs compared to T4.

While specific binding affinity and efficacy data for the T4-ATA S-isomer are not extensively documented in publicly available literature, its activity is presumed to be in the context of thyroid hormone signaling. The "S-isomer" designation points to a specific three-dimensional arrangement of atoms, which can be critical for receptor binding and biological activity, as stereoisomers of a drug can have different pharmacokinetic and pharmacodynamic properties.

The general mechanism of thyroid hormone action involves the following steps:

- **Cellular Entry:** Thyroid hormones are transported across the cell membrane.
- **Nuclear Translocation:** The hormones enter the nucleus.
- **Receptor Binding:** They bind to thyroid hormone receptors (TRs), which are often heterodimerized with retinoid X receptors (RXRs).

- **Transcriptional Regulation:** This binding event modulates the transcription of target genes by recruiting coactivator or corepressor complexes.

It is plausible that T4-ATA S-isomer interacts with components of this pathway, potentially exhibiting unique binding kinetics or cofactor recruitment profiles compared to the endogenous T4.

Experimental Protocols

Detailed experimental protocols specifically validating the biological activity of T4-ATA S-isomer are not readily available. However, standard assays used to characterize thyroid hormone analogs can be employed.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a receptor.

Objective: To determine the inhibitory constant (K_i) of T4-ATA S-isomer for thyroid hormone receptors.

Materials:

- Recombinant human thyroid hormone receptor ($TR\alpha$ or $TR\beta$)
- Radiolabeled T3 (e.g., [^{125}I]-T3)
- T4-ATA S-isomer
- Assay buffer (e.g., Tris-HCl with appropriate additives)
- Filtration apparatus (e.g., glass fiber filters)
- Scintillation counter

Procedure:

- A constant concentration of the radiolabeled ligand ([^{125}I]-T3) and the receptor are incubated.

- Increasing concentrations of the unlabeled competitor ligand (T4-ATA S-isomer) are added to the incubation mixture.
- The mixture is incubated to reach binding equilibrium.
- The receptor-bound and free radioligand are separated by rapid filtration.
- The radioactivity retained on the filter, representing the bound ligand, is measured using a scintillation counter.
- The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
- The K_i value is calculated from the IC₅₀ using the Cheng-Prusoff equation.

Cell-Based Reporter Gene Assay

This assay measures the functional activity (agonism or antagonism) of a compound at a nuclear receptor.

Objective: To determine the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) of T4-ATA S-isomer.

Materials:

- A suitable mammalian cell line (e.g., HEK293, CV-1)
- Expression vectors for the thyroid hormone receptor (e.g., pCMX-hTR β)
- A reporter plasmid containing a thyroid hormone response element (TRE) driving the expression of a reporter gene (e.g., luciferase, β -galactosidase).
- A transfection reagent.
- T4-ATA S-isomer.
- Cell culture medium and reagents.
- Lysis buffer and substrate for the reporter enzyme.

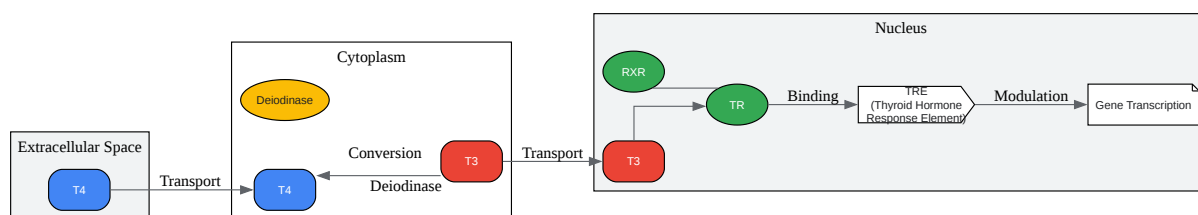
- Luminometer or spectrophotometer.

Procedure:

- Cells are co-transfected with the TR expression vector and the TRE-reporter plasmid.
- After transfection, the cells are treated with varying concentrations of T4-ATA S-isomer (for agonist testing) or a fixed concentration of T3 in the presence of varying concentrations of T4-ATA S-isomer (for antagonist testing).
- Following an incubation period, the cells are lysed.
- The activity of the reporter enzyme is measured.
- Dose-response curves are generated to determine the EC50 or IC50 values.

Visualizing Key Pathways and Workflows

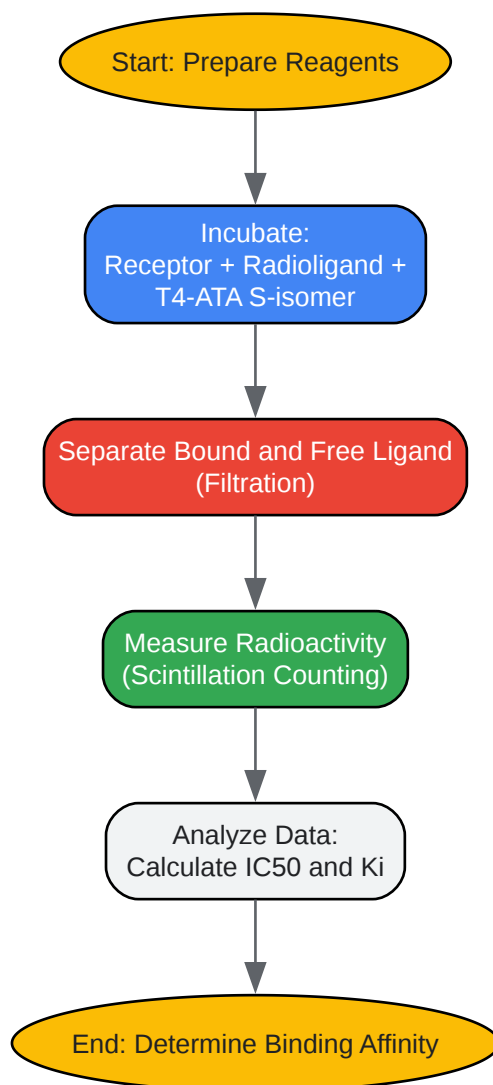
General Thyroid Hormone Signaling Pathway



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Caption: Generalized signaling pathway of thyroid hormones.

Workflow for In Vitro Binding Affinity Assessment



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Caption: Experimental workflow for a competitive radioligand binding assay.

Conclusion

T4-ATA S-isomer represents a specific chemical entity within the broader class of thyroid hormone analogs. While detailed, publicly accessible data on its unique biological activities are currently limited, its structural relationship to T4 suggests a mechanism of action centered on the thyroid hormone signaling pathway. The experimental protocols and conceptual frameworks outlined in this guide provide a foundation for researchers and drug development professionals to investigate the specific binding affinities, functional activities, and potential therapeutic

applications of this compound. Further research is necessary to fully elucidate the distinct biological profile of the T4-ATA S-isomer.

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- [3. T4-ATA \(S-isomer\) | C₁₉H₁₅I₄NO₆S | CID 138377586 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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